molecular formula C44H71NO13 B1662129 (1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate CAS No. 109581-93-3

(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate

Cat. No.: B1662129
CAS No.: 109581-93-3
M. Wt: 822.0 g/mol
InChI Key: NWJQLQGQZSIBAF-QLVCJMADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tacrolimus Monohydrate, also known as FK-506 monohydrate, is a macrolide immunosuppressant produced by Streptomyces tsukubaensis with the molecular formula C 44 H 69 NO 12 ·H 2 O and a molecular weight of 822.05 g/mol . This compound is supplied as a white to almost white powder or crystal with a melting point of approximately 127 °C. It is practically insoluble in water but is freely soluble in ethanol, DMF, and very soluble in methanol and chloroform . The product is characterized by a purity of >80.0% (as determined by HPLC) and must be stored frozen (<0°C) as it is heat-sensitive . As a calcineurin inhibitor, Tacrolimus Monohydrate exhibits potent immunosuppressive properties . Its primary mechanism of action involves binding to the intracellular immunophilin FK506-binding protein-12 (FKBP-12) after crossing the cell membrane . The resulting tacrolimus-FKBP-12 complex then binds to and inhibits the calcium- and calmodulin-dependent protein phosphatase, calcineurin . This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells), which is a critical step for the initiation of gene transcription involved in T-lymphocyte activation and proliferation . Consequently, the synthesis of early T-cell activation cytokines, most notably interleukin-2 (IL-2), is effectively blocked, leading to the suppression of T-cell-mediated immune responses . In research settings, Tacrolimus Monohydrate is a vital tool for studying T-cell signal transduction pathways and immune regulation . Its applications extend to in vitro models investigating bone formation and the efficacy of immunosuppressive agents . Furthermore, it is used to explore therapeutic avenues for a range of T-cell-mediated autoimmune diseases and is crucial in transplantation immunology research aimed at preventing graft rejection . Researchers should note that this compound is extensively metabolized by the cytochrome P450 3A (CYP3A) enzyme system, which is a key consideration when designing studies involving drug interactions . Handling and Safety: Tacrolimus Monohydrate is classified as toxic if swallowed (H301) . Researchers must adhere to safe laboratory practices, including wearing personal protective equipment and thoroughly washing skin after handling. Do not eat, drink, or smoke when using this product. If swallowed, immediate medical advice should be sought . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Key on ui mechanism of action

The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This prevents the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines. Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to downregulate the expression of FceRI on Langerhans cells.
Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance.
Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression).
The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells.
Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...

CAS No.

109581-93-3

Molecular Formula

C44H71NO13

Molecular Weight

822.0 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2/b25-19?,27-21+;/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+;/m0./s1

InChI Key

NWJQLQGQZSIBAF-QLVCJMADSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O

Pictograms

Acute Toxic

Related CAS

109581-93-3 (Hydrate)

solubility

Insoluble

Synonyms

Anhydrous Tacrolimus
Anhydrous, Tacrolimus
FK 506
FK-506
FK506
FR 900506
FR-900506
FR900506
Prograf
Prograft
Tacrolimus
Tacrolimus Anhydrous
Tacrolimus, Anhydrous

Origin of Product

United States

Preparation Methods

Fermentation Parameters and Strain Optimization

Tacrolimus is primarily produced via submerged fermentation using Streptomyces tsukubaensis. The biosynthetic pathway involves hybrid type I polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which assemble the macrolactam backbone from four malonyl-CoA, five methylmalonyl-CoA, and one allylmalonyl-CoA units. Key fermentation parameters include:

  • Temperature : Maintained at 28–30°C to optimize enzyme activity.
  • pH : Controlled at 6.8–7.2 using phosphate buffers to prevent lactam hydrolysis.
  • Oxygenation : Dissolved oxygen levels kept at 30–40% saturation to support aerobic metabolism.

Genetic engineering of the fkb gene cluster (e.g., fkbM for methylation and fkbD for hydroxylation) enhances yield by up to 40%, as demonstrated in fed-batch bioreactors.

Post-Fermentation Processing

The crude fermentation broth undergoes solvent extraction using ethyl acetate or methyl isobutyl ketone, followed by silica gel chromatography to isolate tacrolimus. A typical yield ranges from 150–250 mg/L, with purity ≥95% before hydration.

Table 1: Fermentation Yield Optimization

Parameter Baseline Optimized Yield Improvement
Temperature (°C) 25 28 +18%
pH 6.5 7.0 +12%
Dissolved O₂ (%) 20 35 +22%
fkbM overexpression Yes +40%

Chemical Synthesis and Impurity Control

Key Synthetic Steps

While fermentation remains the primary production method, chemical synthesis routes are explored for impurity reference standards. The patent CN103848848A details the preparation of tacrolimusdiene, a Δ²³,²⁴-dehydro impurity, via elimination reactions from tacrolimus bulk:

  • Elimination Reaction : Tacrolimus (10 g) is dissolved in anhydrous toluene (100 mL) with p-toluenesulfonic acid (0.5 g) at 80°C for 6 hours.
  • Purification : The mixture is neutralized with NaHCO₃, filtered, and concentrated.
  • Recrystallization : Crude tacrolimusdiene is recrystallized from hexane/ethyl acetate (4:1) to achieve ≥98.5% purity.

Impurity Profiling

HPLC-UV analyses at 210 nm reveal critical impurities:

  • Ascomycin : Co-elutes with tacrolimus but resolved using Luna® 3 μm C18 columns (retention time: 20.1 vs. 23.0 min).
  • 39,40-Dihydro Tacrolimus : Relative retention time (RRT) 0.93 confirmed via LC-MS/MS.
  • 23,24-Anhydro Derivative : Novel impurity characterized byH NMR (δ 5.28 ppm, vinyl proton).

Table 2: Impurity Specifications (Ph. Eur. 2244)

Impurity RRT Acceptance Criteria (%)
Ascomycin 0.87 ≤0.5
Dihydro-Tacrolimus 0.93 ≤1.0
Tacrolimusdiene 1.05 ≤0.3
23,24-Anhydro Derivative 1.12 ≤0.2

Crystallization and Hydration

Solvent System Optimization

Crystallization kinetics studies in ethanol-water systems demonstrate that tacrolimus monohydrate forms via a two-step mechanism: primary nucleation followed by diffusion-limited growth. Optimal conditions include:

  • Ethanol Concentration : 65–70% v/v to balance solubility (2.8–3.2 mg/mL) and nucleation rate.
  • Cooling Rate : 0.5°C/min from 40°C to 5°C minimizes solvent inclusion.
  • Seed Loading : 2–5% w/w of monohydrate seeds ensures polymorphic purity.

The induction time (τ) follows the equation:
$$
\ln \tau = \frac{B}{(T \ln S)^3} - \ln A
$$
where $$ S $$ is supersaturation ratio, $$ T $$ is temperature (K), and $$ A $$, $$ B $$ are system constants.

Table 3: Crystallization Parameters

Parameter Value Impact on Crystal Size
Ethanol (%) 65 15–20 μm
Cooling Rate (°C/min) 0.5 Narrow PSD
Stirring Speed (rpm) 200 Avoids agglomeration

Hydration Stability

Tacrolimus monohydrate exhibits deliquescence at RH >75%, necessitating storage in desiccated containers. Karl Fischer titration confirms water content of 2.8–3.2% w/w, consistent with monohydrate stoichiometry.

Analytical Characterization

HPLC Method Validation

The European Pharmacopoeia method employs:

  • Column : Luna® 3 μm C18(2), 150 × 4.6 mm
  • Mobile Phase : Acetonitrile/water (65:35) with 0.1% phosphoric acid
  • Flow Rate : 1.2 mL/min
  • Detection : UV at 210 nm

System suitability requires resolution ≥3.0 between tacrolimus and ascomycin.

Solid-State Characterization

  • PXRD : Characteristic peaks at 2θ = 6.8°, 10.2°, 14.7° confirm monohydrate form.
  • DSC : Endotherm at 127–130°C corresponds to dehydration; melt at 184°C.

Stability and Formulation

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify three primary degradation routes:

  • Hydrolysis : Lactam ring opening at pH <3 or >8.
  • Oxidation : C22–C23 double bond epoxidation under light exposure.
  • Tautomerization : Formation of hemiketal-free tautomers in aprotic solvents.

Semi-Solid Formulations

Topical creams use 0.03–0.1% tacrolimus monohydrate in bases containing ceteareth-20, cetearyl alcohol, and propylene glycol. In vitro permeation studies show 12–18% bioavailability through human epidermis.

Chemical Reactions Analysis

Acid- and Base-Mediated Degradation

Tacrolimus exhibits stability in mildly acidic conditions (pH 3–5) but degrades under strong alkaline or acidic environments:

  • Alkaline Conditions : Treatment with 0.1 M NaOH or sodium t-butoxide results in aldehyde formation via cleavage of the β-hydroxyketone moiety (Figure 2i) .

  • Acid Catalysis : Exposure to p-toluenesulfonic acid in toluene induces 23,24-anhydro-tacrolimus formation (27% yield), characterized by a trans-double bond (J = 16 Hz) .

Table 1: Degradation Products Under Acid/Base Conditions

ConditionProductKey CharacteristicsAnalytical Method
0.1 M NaOHAldehyde derivativeNMR: Loss of β-hydroxyketone signalsLC-MS, 1^1H NMR
p-TSA in toluene23,24-Anhydro-tacrolimus1^1H NMR: δ 6.35 (H-23), 7.09 (H-24)HPLC, FT-IR

Thermal Degradation

Thermolysis at 50–60°C induces structural rearrangements:

  • Allylic Ester Rearrangement : Forms tacrolimus regioisomer (Figure 2k) .

  • Dehydration : β-Hydroxyketone dehydration yields 5-deoxy-Δ5,6^{5,6}-tacrolimus (diene) .

  • Oxygen Exposure : Accelerates degradation, increasing total impurities by 4.2% in amorphous tacrolimus .

Table 2: Thermal Degradation Pathways

TemperatureKey ReactionProductDetection Method
60°CAllylic ester rearrangementRegioisomerUHPLC-PDA
50°Cβ-Hydroxyketone dehydration5-deoxy-Δ5,6^{5,6}-tacrolimus13^{13}C NMR

Oxidative Degradation

Tacrolimus reacts with radical initiators and metal ions:

  • Radical Initiators (e.g., ACVA) : Generate tacrolimus epimer (8-epitacrolimus) and α-hydroxy acid derivative via free radical-mediated epimerization .

  • Fe3+^{3+}3+ Catalysis : Enhances epimerization and diene formation .

  • Hydrogen Peroxide : Minimal degradation at 3% concentration (24 hours, RT) .

Photolytic Degradation

Exposure to UV/visible light (300–800 nm) causes:

  • Regioisomer Formation : Structural rearrangement of the allylic ester .

  • Epimerization : Production of 8-epitacrolimus .
    Photodegradation is more pronounced in solution (acetonitrile-water) than in solid state .

Metabolic Reactions

In vivo, tacrolimus is metabolized primarily by hepatic CYP3A4/5 enzymes:

  • Major Metabolites : 13-demethyl-, 31-demethyl-, and 15-demethyl-tacrolimus .

  • Minor Pathways : Hydroxylation at C12 and O-demethylation with fused-ring formation .

  • P-glycoprotein Transport : Facilitates biliary excretion of metabolites .

Table 3: Key Metabolites and Enzymatic Pathways

MetaboliteEnzymeActivity Relative to Parent Drug
13-Demethyl-tacrolimusCYP3A4/5Equipotent
31-Demethyl-tacrolimusCYP3A4Reduced activity

Stabilization Strategies

  • Excipients : Use of antioxidants (e.g., α-tocopherol) to mitigate oxidative degradation .

  • Packaging : Light-resistant containers reduce photolytic degradation .

Scientific Research Applications

Dermatological Applications

Atopic Dermatitis (AD)
Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.

Treatment mEASI Improvement (%) Patient Response
Hydrocortisone 1%70.013.6% showed ≥90% improvement
Tacrolimus 0.03%78.727.8% showed ≥90% improvement
Tacrolimus 0.1%86.736.7% showed ≥90% improvement

This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .

Case Study: Pediatric Patients
A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.

Ocular Applications

Refractory Inflammatory Ocular Surface Diseases
Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.

Condition Outcome
Chronic Cicatrizing ConjunctivitisReduced inflammatory relapse while tapering steroids
ScleritisSuppressed corneoscleral melting and hyperemia
Mooren UlcerControlled inflammation with no adverse side effects

Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .

Systemic Applications

Transplantation
Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.

Case Study: Kidney Transplant Recipients
In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.

Other Notable Applications

  • Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.
  • Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.

Mechanism of Action

Tacrolimus exerts its effects by inhibiting calcineurin, a protein phosphatase involved in T-cell activation. It binds to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby reducing the transcription of interleukin-2 and other cytokines . This mechanism is crucial for its immunosuppressive and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Tacrolimus monohydrate shares structural similarities with other macrolide immunosuppressants and derivatives:

Compound Molecular Formula Key Features Reference
Tacrolimus monohydrate C₄₄H₆₉NO·H₂O High immunosuppressive potency (IC₅₀: 0.47 nM); poor water solubility.
Tacrolimus 8-epimer C₄₄H₆₉NO·H₂O Stereoisomer with altered pharmacokinetics; reduced efficacy in clinical models.
Ascomycin C₄₃H₆₉NO₁₂ Structurally similar macrolide; binds FKBP-12 but weaker calcineurin inhibition.
Cyclosporine A C₆₂H₁₁₁N₁₁O₁₂ Binds cyclophilin (not FKBP); inhibits calcineurin via distinct pathway.

Key Findings :

  • Tacrolimus monohydrate exhibits superior immunosuppressive activity compared to ascomycin and cyclosporine due to its high-affinity FKBP-12 binding and calcineurin inhibition .
  • The 8-epimer form demonstrates reduced therapeutic efficacy, highlighting the importance of stereochemistry in drug activity .
Solubility-Enhanced Formulations

To address tacrolimus monohydrate’s poor aqueous solubility (3.05 µg/mL), advanced formulations have been developed:

Formulation Solubility (µg/mL) Enhancement Factor Reference
Pure tacrolimus monohydrate 3.05 ± 0.121
β-cyclodextrin 1:1 complex 12.72 ± 0.1004 ~4.2×
β-cyclodextrin 1:2 complex 14.82 ± 0.889 ~4.9×
Sublingual film (HPMC E5/PEG) N/A Rapid mucosal absorption

Key Findings :

  • β-cyclodextrin complexes improve solubility by disrupting tacrolimus' crystalline structure, with the 1:2 molar ratio showing optimal results .
  • Sublingual films enable rapid absorption, bypassing first-pass metabolism and enhancing bioavailability .
Pharmacological Comparisons

Anti-inflammatory Efficacy :

  • In a rat model of imiquimod-induced inflammation, tacrolimus monohydrate (1.0 mg/kg) reduced urinary albumin excretion (UAER) by 50% and suppressed NF-κB-p65+ cells, outperforming clobetasol in targeting TLR2/4 pathways .
  • Mechanistic Advantage : Tacrolimus directly inhibits TLR2/4-mediated macrophage activation, a feature absent in glucocorticoids like clobetasol .
Regulatory and Clinical Considerations
  • Risk Management : The EU Risk Management Plan (RMP v5.2) for tacrolimus monitors pregnancy-related outcomes and long-term safety, leveraging data from Denmark and France .
  • Dosing Regimens : Once-daily tacrolimus (Advagraf™) shows comparable efficacy to twice-daily dosing (Prograf™) in liver transplant patients, improving adherence without compromising therapeutic levels .

Biological Activity

Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.

Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.

Pharmacokinetics

The pharmacokinetics of tacrolimus monohydrate reveal significant variability in absorption and metabolism:

  • Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .
  • Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .

Clinical Efficacy

Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .

Case Studies :

  • Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .
  • Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .

Safety Profile

While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .

Comparative Efficacy Table

StudyTreatmentPopulationOutcomeFindings
Bakos et al. (2007)Tacrolimus 0.1%1 Female, 18 yearsRepigmentation90% improvement in lesions
Stinco et al. (2009)Tacrolimus 0.1%12 PatientsSide EffectsMild reactions; overall positive response
Cochrane Review (2024)Tacrolimus vs HydrocortisoneVarious StudiesInflammatory BiomarkersSignificant reduction in biomarkers with tacrolimus

Q & A

Q. What is the molecular mechanism of tacrolimus monohydrate as a calcineurin inhibitor, and how does this relate to experimental design in immunosuppression studies?

Tacrolimus monohydrate binds to FK506-binding protein (FKBP) to form a complex that inhibits calcineurin phosphatase activity, blocking IL-2 transcription and T-cell activation . In experimental design, researchers should:

  • Use Jurkat T-cells or primary lymphocytes to assess inhibition efficacy via IL-2 ELISA .
  • Validate calcineurin activity using phosphatase assays (e.g., RII peptide dephosphorylation) .
  • Control for off-target effects by comparing results with cyclosporine A or other calcineurin inhibitors .

Q. How should researchers address solubility challenges in tacrolimus monohydrate formulations for in vitro studies?

Due to its hydrophobic nature (solubility: ~80 mg/ml in DMSO/ethanol, negligible in water ):

  • Prepare stock solutions in DMSO, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity.
  • Use β-cyclodextrin inclusion complexes to enhance aqueous solubility, validated via phase-solubility diagrams .
  • Characterize solubility shifts using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm complex formation .

Q. What physicochemical characterization methods are critical for tacrolimus monohydrate in preformulation studies?

  • Purity analysis : HPLC with UV detection (λ = 210–220 nm), using a C18 column and acetonitrile/water mobile phase .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess monohydrate dehydration thresholds (critical for storage conditions) .
  • Crystallinity : Powder XRD to differentiate polymorphic forms, which impact dissolution rates .

Advanced Research Questions

Q. How can central composite design (CCD) optimize tacrolimus sublingual film formulations for enhanced bioavailability?

CCD enables simultaneous evaluation of variables (e.g., HPMC E5 and croscarmellose sodium concentrations) on responses like disintegration time and drug release :

  • Define factor ranges: HPMC E5 (1–3% w/v), CCS (1–5% w/v).
  • Use ANOVA to identify significant interactions (e.g., CCS accelerates disintegration via swelling).
  • Validate models with checkpoint formulations; compare predicted vs. observed responses (error ≤5%) .

Q. How to resolve contradictions between in vitro drug release data and in vivo pharmacokinetic profiles of tacrolimus formulations?

  • In vitro-in vivo correlation (IVIVC) : Employ USP Apparatus 4 (flow-through cell) with biorelevant media (e.g., simulated sublingual pH 6.8) to mimic physiological conditions .
  • Pharmacokinetic modeling : Use compartmental analysis to account for first-pass metabolism differences between oral and sublingual routes .
  • Statistical reconciliation : Apply Bland-Altman plots to quantify bias between assays .

Q. What methodologies are recommended for analyzing tacrolimus-induced autophagy modulation in neuronal cells?

  • Autophagy flux assays : Transfect cells with mRFP-GFP-LC3 reporters; quantify autophagosome-lysosome fusion via confocal microscopy .
  • Western blotting : Monitor LC3-II/LC3-I ratio and p62 degradation under tacrolimus treatment (0.1–10 nM) .
  • Functional validation : Co-treat with autophagy inhibitors (e.g., chloroquine) to confirm pathway specificity .

Q. How to design stability studies for tacrolimus monohydrate under ICH guidelines?

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-term stability : Store at 25°C/60% RH for 12 months; assess potency loss monthly (acceptance criteria: ≥95% purity) .
  • Kinetic modeling : Use Arrhenius equation to predict shelf life from accelerated stability data .

Q. What statistical approaches are suitable for multivariate analysis of tacrolimus pharmacokinetic data?

  • Population pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., CYP3A5 genotype) affecting clearance .
  • Machine learning : Random Forest or SVM to predict interpatient variability in trough concentrations .
  • Sensitivity analysis : Monte Carlo simulations to quantify uncertainty in dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Reactant of Route 2
(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.